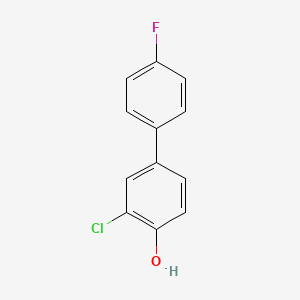

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline

Vue d'ensemble

Description

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline is a chemical compound that has been used in the preparation of pyridazines, which are heterodimeric cytokines modulators for treatment of diseases .

Synthesis Analysis

The synthesis of related compounds involves the use of p-cymene Ru (II) complexes with 2- (1-methyl-1H-1,2,4-triazol-3-yl)pyridine and 2- (1-methyl-1H-1,2,4-triazol-5-yl)pyridine . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Molecular Structure Analysis

The molecular structure of related compounds was ascertained by liquid chromatography-mass spectrometry, C NMR, and elemental analysis data .Chemical Reactions Analysis

In the course of the discovery of novel benzoxepin PI3K inhibitors, a strong dependency of in vivo antitumor activity on the free-drug exposure was observed . By lowering the intrinsic clearance, a set of imidazobenzoxazepin compounds that showed improved unbound drug exposure and effectively suppressed growth of tumors in a mouse xenograft model at low drug dose levels was derived .Physical And Chemical Properties Analysis

The molecular weight of a related compound, 2- [ (1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline, is 235.199 Da . The 1H-NMR spectrum of similar compounds showed two singlet peaks at 8.12–8.33 and 7.77–7.91 ppm assigned to the 1,2,4-triazole ring .Applications De Recherche Scientifique

Microtubule-Binding Agents

1,2,3-Triazole analogs of combretastatin A-4 have shown potential as microtubule-binding agents. Research indicates that these compounds exhibit cytotoxicity and inhibit tubulin, which are crucial factors in cancer therapy. The study highlighted two compounds, 2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline and 2-methoxy-5-(1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-5-yl)aniline, as particularly active, opening doors for developing new anticancer drugs (Odlo et al., 2010).

Photoluminescent Materials

Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands have been prepared, exhibiting long-lived photoluminescence with colors ranging from yellow to red-orange. These findings suggest applications in materials science for developing new photoluminescent materials with potential use in sensors, organic light-emitting diodes (OLEDs), and bioimaging (Manbeck et al., 2011).

Chemical Sensors

Triazole-based Schiff base compounds have been identified as selective sensors for detecting toxic aromatic amines like aniline. This research is significant for environmental monitoring and industrial safety, offering a method to detect hazardous substances with high specificity and sensitivity (Kumar et al., 2011).

Energetic Materials

The thermal stability and decomposition of nitro-rich 1,2,4-triazoles have been studied, suggesting their utility as propellants and explosives. This research contributes to the development of safer and more efficient energetic materials for military and aerospace applications (Rao et al., 2016).

Synthesis of Heterocyclic Compounds

Research on the synthesis of new 1,2,4-triazole derivatives has expanded the toolkit available for medicinal chemistry, providing novel compounds that can be further tested for various biological activities. These synthetic pathways enable the exploration of new pharmacophores for drug development (Abdullah, 2013).

Orientations Futures

One of the compounds similar to 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline, GDC-0032, was progressed to clinical trials and is currently under phase I evaluation as a potential treatment for human malignancies . A better understanding of the structure and function of RT and of the mechanism of inhibition can be used to generate better drugs; in particular, drugs that are effective against the current drug-resistant strains of HIV-1 .

Propriétés

IUPAC Name |

2-(5-methyl-1H-1,2,4-triazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,10H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIFKRUNSFYRBSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |

CAS RN |

25568-69-8 | |

| Record name | 2-(3-methyl-1H-1,2,4-triazol-5-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)

![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)

![Ethyl 3-(bromomethyl)thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1416444.png)

![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

![2-chloro-N-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]acetamide](/img/structure/B1416457.png)